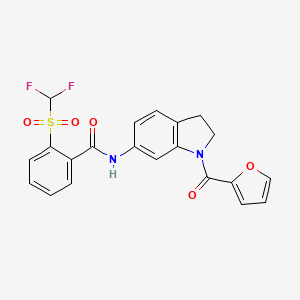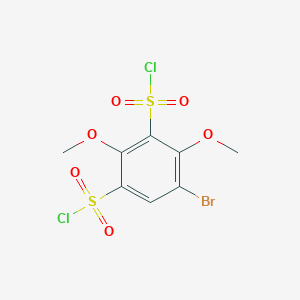
5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride is an organic compound . It appears as a powder and is stored at room temperature . Its IUPAC name is 5-bromo-2,4-dimethoxy-1,3-benzenedisulfonyl dichloride .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride can be represented by the InChI code:1S/C8H7BrCl2O6S2/c1-16-6-4 (9)3-5 (18 (10,12)13)7 (17-2)8 (6)19 (11,14)15/h3H,1-2H3 .
Scientific Research Applications
Brominated Flame Retardants
Occurrence and Concerns : Studies on novel brominated flame retardants (NBFRs) highlight their increasing application and the consequent need for research into their occurrence, environmental fate, and toxicity. Significant knowledge gaps exist for many NBFRs, indicating a need for optimized analytical methods and further research on their impact on indoor environments and potential leaching into ecosystems (Zuiderveen, Slootweg, & de Boer, 2020).
Toxicology of Brominated Compounds
Health Effects : The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been reviewed, with findings suggesting that brominated compounds exhibit toxicity profiles similar to their chlorinated homologs. This underlines the importance of research into exposure scenarios to assess the risk these chemicals pose to health and the environment (Birnbaum, Staskal, & Diliberto, 2003).
Analytical and Environmental Studies
Antioxidant Activity : Research into the antioxidant capacity of various substances, including brominated compounds, emphasizes the significance of understanding the chemical interactions and reaction pathways. This knowledge is crucial for evaluating the antioxidant potential and the specific reactions, such as coupling, that may influence comparisons between antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
properties
IUPAC Name |
5-bromo-2,4-dimethoxybenzene-1,3-disulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O6S2/c1-16-6-4(9)3-5(18(10,12)13)7(17-2)8(6)19(11,14)15/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDPKOVPRRSBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1S(=O)(=O)Cl)Br)OC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

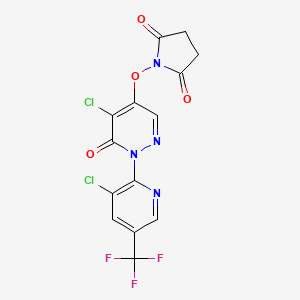
![1-(3-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568138.png)


![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568141.png)
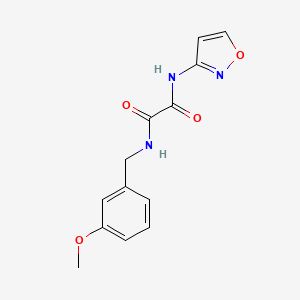

![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568146.png)
![2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol](/img/structure/B2568148.png)


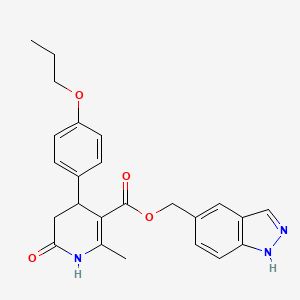
![methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2568154.png)
